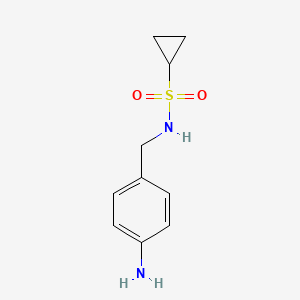

N-(4-Aminobenzyl)cyclopropanesulfonamide

描述

N-(4-Aminobenzyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonamide group (-SO₂NH-) and a 4-aminobenzyl moiety. The 4-aminobenzyl group provides hydrogen-bonding capability and aromatic interactions, making this compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where sulfonamides are pharmacologically active .

属性

CAS 编号 |

1019855-83-4 |

|---|---|

分子式 |

C10H14N2O2S |

分子量 |

226.30 g/mol |

IUPAC 名称 |

N-[(4-aminophenyl)methyl]cyclopropanesulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-1-8(2-4-9)7-12-15(13,14)10-5-6-10/h1-4,10,12H,5-7,11H2 |

InChI 键 |

WBXHRSGGAPUJHT-UHFFFAOYSA-N |

规范 SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)N |

产品来源 |

United States |

相似化合物的比较

N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide (CAS 115562-53-3)

- Structural Differences : Replaces the cyclopropane ring with a dimethyl-substituted benzene ring.

- Chemical Properties : The dimethyl groups increase hydrophobicity, likely enhancing membrane permeability compared to the strained cyclopropane moiety.

- Biological Activity : Retains antibacterial properties typical of sulfonamides but may exhibit altered target affinity due to reduced conformational rigidity .

- Synthesis: Not detailed in evidence, but standard sulfonamide coupling methods are implied.

N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide (CAS 1056140-10-3)

- Structural Differences : Incorporates a chloro-indazole core, difluoroethyl group, and methoxybenzyl substituent alongside the cyclopropanesulfonamide.

- Biological Activity : Likely targets kinase enzymes or nucleic acid-binding proteins due to the indazole moiety, a common pharmacophore in anticancer agents .

Piperidin-4-yl Benzamide Derivatives ()

Examples include 6e (tetrafluoroethyl) and 6f (difluoromethoxy):

- Structural Differences : Feature a piperidine ring instead of cyclopropane, with varied aromatic substituents (e.g., trifluoromethyl, pyrazine).

- Chemical Properties : Higher molecular weights (e.g., 6h: m/z 326.19) and polarity due to heterocyclic groups.

- Biological Activity : Demonstrated in vitro activity in unspecified assays, with yields ranging from 45.2% (6g) to 76.2% (6f), suggesting variability in synthetic efficiency .

Cyclopentylcyclopropanesulfonamide Derivatives ()

Examples: N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide and N-((1S,3R,4S)-3-ethyl-4-isocyanato-cyclopentyl)cyclopropanesulfonamide.

- Structural Differences : Cyclopentyl rings replace the benzyl group, introducing sp³-hybridized carbons and altering spatial orientation.

- Synthesis : Involves DPPA-mediated isocyanate formation and LiOH-mediated hydrolysis, with yields up to 98% .

- Applications : Patented as intermediates for kinase inhibitors, highlighting their role in targeted therapies .

Comparative Analysis Table

Key Research Findings

- Synthetic Feasibility : Cyclopropanesulfonamide derivatives (e.g., ) often achieve high yields (>90%) using optimized protocols, whereas benzamide derivatives () show variable efficiency (45–76%) .

- Biological Relevance: Indazole- and pyrrolopyrazine-containing derivatives () are prioritized in patents for kinase inhibition, suggesting this compound could be repurposed for similar targets .

- Structural Insights : The cyclopropane ring’s strain may improve target binding compared to bulkier groups (e.g., dimethylbenzene in CAS 115562-53-3), but this requires validation via crystallography or docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。